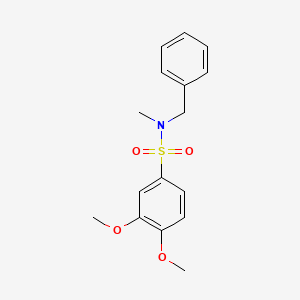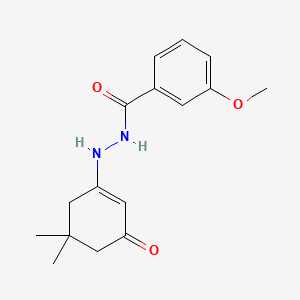![molecular formula C16H15F3N2O2 B5730035 N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as MBTU, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. MBTU has been found to possess several biochemical and physiological effects that make it a useful tool in various laboratory experiments.
Mécanisme D'action
The mechanism of action of MBTU is not fully understood, but it is believed to involve the inhibition of various enzymes and ion channels. MBTU has been found to bind to the active sites of these proteins, thereby preventing their normal function. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
MBTU has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. MBTU has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MBTU has been found to modulate the activity of several neurotransmitter systems, affecting processes such as learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
MBTU has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological effects. However, MBTU also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets. Additionally, MBTU may not be suitable for use in certain experiments, such as those involving living organisms.
Orientations Futures
There are several future directions for the use of MBTU in scientific research. One area of interest is the development of more specific inhibitors that target individual enzymes or ion channels. Additionally, MBTU may be useful in the development of new therapies for cancer and inflammation. Finally, further research is needed to fully understand the mechanisms of action of MBTU and its potential applications in various biological systems.
Conclusion:
In conclusion, MBTU is a useful tool for scientific research due to its wide range of biochemical and physiological effects. It has been shown to inhibit several enzymes and ion channels, affecting various cellular signaling pathways. MBTU has several advantages as a tool for laboratory experiments, but it also has some limitations. There are several future directions for the use of MBTU in scientific research, including the development of more specific inhibitors and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MBTU involves the reaction of 4-methoxybenzylamine with 3-(trifluoromethyl) phenyl isocyanate in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature under an inert atmosphere, and the resulting product is purified by recrystallization or chromatography.
Applications De Recherche Scientifique
MBTU has been widely used in scientific research as a tool to investigate the mechanisms of various biological processes. It has been found to inhibit the activity of several enzymes, including protein kinase C, tyrosine kinases, and phosphodiesterases. MBTU has also been shown to modulate the activity of ion channels, such as the NMDA receptor, and to affect the release of neurotransmitters such as dopamine and acetylcholine.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-23-14-7-5-11(6-8-14)10-20-15(22)21-13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLIGHSNJQZXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)

![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)

![2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)



![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5730042.png)


![2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5730055.png)